molecular formula C6H6N2O5S.H3N<br>C6H9N3O5S B13759979 Ammonium 3-nitrosulphanilate CAS No. 50667-33-9

Ammonium 3-nitrosulphanilate

Cat. No.: B13759979
CAS No.: 50667-33-9
M. Wt: 235.22 g/mol
InChI Key: PMIOTMCKYPQSSD-UHFFFAOYSA-N
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Description

Ammonium 3-nitrosulphanilate is a nitrogen-containing sulfonic acid derivative, structurally characterized by a nitroso (–NO) group attached to the sulfanilate backbone and an ammonium counterion. The ammonium variant is likely synthesized via neutralization of 3-nitrosulphanilic acid with ammonia, analogous to methods for preparing ammonium sulfamate .

Properties

CAS No.

50667-33-9

Molecular Formula

C6H6N2O5S.H3N
C6H9N3O5S

Molecular Weight

235.22 g/mol

IUPAC Name

azanium;4-amino-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);1H3

InChI Key

PMIOTMCKYPQSSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-nitrosulphanilate typically involves the nitration of 4-aminobenzenesulfonic acid followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 3-nitrosulphanilate, which is then neutralized to form the ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure the safety and efficiency of the production process. The final product is purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

General Ammonium Salt Chemistry

Ammonium salts (e.g., NH₄⁺ paired with anions like nitrate, sulfate, or sulfonate) typically undergo acid-base and redox reactions. For example:

  • Ammonium nitrate decomposes thermally to produce nitrogen oxides and water:
    NH4NO3N2O+2H2O(below 300°C)\text{NH}_4\text{NO}_3 \rightarrow \text{N}_2\text{O} + 2\text{H}_2\text{O} \quad \text{(below 300°C)}
    At higher temperatures, it forms nitrogen gas and oxygen .

  • Ammonium sulfate reacts with alkali hydroxides to release ammonia .

Nitrosulphonate Chemistry

While specific data on 3-nitrosulphanilate is absent, sulfonate derivatives generally participate in:

  • Hydrolytic reactions (e.g., cleavage of sulfonate esters under acidic/alkaline conditions).

  • Electrophilic substitution (e.g., nitration, sulfonation) due to activating groups on aromatic rings.

  • Coordination chemistry , as seen in silver complexes with sulfonate ligands .

Gaps in Available Data

The provided sources lack:

  • Structural data for Ammonium 3-nitrosulphanilate (e.g., crystallographic details, stability phases).

  • Reaction pathways involving nitrosulphonate anions.

  • Thermal decomposition studies analogous to ammonium nitrate .

Scientific Research Applications

Ammonium 3-nitrosulphanilate has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium 3-nitrosulphanilate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially leading to antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key properties and distinctions between Ammonium 3-nitrosulphanilate and similar compounds:

Compound Molecular Formula CAS Number Key Features Applications/Reactivity Stability/Handling
This compound Not explicitly provided Not available Likely ionic, nitroso-sulfonate structure with ammonium counterion Presumed use in specialty synthesis (e.g., nitroso-group transfer reactions) Stability under standard conditions unknown; potential thermal sensitivity
Sodium 3-nitrosulphanilate C₆H₅N₂O₅S·Na 225-735-6 Sodium salt analog; nitroso-sulfonate functionality Intermediate in organic synthesis, dye manufacturing, or analytical chemistry Hygroscopic; sensitive to strong acids/oxidizers
Ammonium sulfamate NH₄SO₃NH₂ 7773-06-0 Sulfamic acid ammonium salt; non-volatile, water-soluble Herbicide, flame retardant, and precursor in industrial sulfonation reactions Stable under dry conditions; decomposes in acidic or high-temperature environments
Ammonium nitrate NH₄NO₃ 6484-52-2 Oxidizing agent; ionic compound with high nitrogen content Fertilizers, explosives, and pyrotechnics Highly reactive with combustibles; decomposes explosively under heat/shock
Ammonium dihydrogen phosphate NH₄H₂PO₄ 7722-76-1 Acidic phosphate salt; water-soluble Buffer solutions, flame retardants, and nutrient sources in microbiology Stable in aqueous solutions; incompatible with strong bases

Key Research Findings and Functional Comparisons

Reactivity and Functional Groups

  • Nitroso vs. Sulfonate Groups: this compound’s nitroso group (–NO) confers distinct redox properties compared to the sulfamate (–SO₃NH₂) group in ammonium sulfamate. The nitroso moiety may participate in nitrosation reactions, while sulfamates are more stable and suited for sulfonation .
  • Counterion Effects: The ammonium ion (NH₄⁺) enhances water solubility relative to sodium salts, as seen in ammonia solutions (e.g., 3N NH₃, d ≈ 0.98) . However, ammonium salts like nitrate (NH₄NO₃) exhibit higher volatility and reactivity than sulfonates .

Biological Activity

Ammonium 3-nitrosulphanilate is a compound belonging to the class of quaternary ammonium salts (QASs), which are known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its mechanisms of action, efficacy against various microorganisms, and potential applications in medicine and industry.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Membrane Disruption : QASs, including this compound, can integrate into microbial cell membranes, leading to structural changes that disrupt membrane integrity. This disruption can inhibit essential cellular functions such as nutrient transport and energy production .
  • Protein Inhibition : These compounds can inhibit membrane-bound proteins like H+^+-ATPase, which is crucial for maintaining cellular homeostasis. The inhibition of such proteins can lead to the death of microbial cells .
  • Biofilm Eradication : this compound has been shown to reduce the adhesion of microorganisms to surfaces and effectively eradicate biofilms formed by pathogenic bacteria. This property is particularly valuable in clinical settings where biofilm-associated infections are prevalent .

Efficacy Against Microorganisms

The antimicrobial efficacy of this compound has been documented in various studies. Here is a summary table showcasing its activity against different pathogens:

Microorganism Efficacy Notes
Staphylococcus aureusHighEffective against antibiotic-resistant strains
Escherichia coliModerateInhibitory concentrations vary by strain
Pseudomonas aeruginosaHighEffective in biofilm disruption
Candida albicansModerateShows antifungal properties

Case Studies

  • Case Study on Biofilm Disruption : A study conducted by researchers demonstrated that this compound significantly reduced biofilm formation by Pseudomonas aeruginosa on medical devices. The results indicated a reduction in biofilm mass by over 70% when treated with this compound at sub-lethal concentrations .
  • Clinical Application in Wound Management : Another investigation focused on the use of this compound in wound dressings for patients with chronic wounds infected with Staphylococcus aureus. The findings revealed a marked decrease in bacterial load and improved healing times compared to control groups receiving standard care .

Research Findings

Recent research highlights the importance of understanding the biological activity of QASs like this compound not only for their antimicrobial properties but also for their potential side effects, including the development of microbial resistance. Continuous exposure to QASs can lead to increased resistance among microbial populations, necessitating careful consideration in clinical and industrial applications .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ammonium 3-nitrosulphanilate with high purity?

  • Methodological Answer : Synthesis typically involves controlled nitrosylation of sulphanilic acid derivatives under acidic conditions. Key steps include:

  • Precursor Preparation : React sulphanilic acid with sodium nitrite in a chilled sulfuric acid medium (0–5°C) to form the nitroso intermediate .
  • Ammonium Salt Formation : Neutralize the intermediate with ammonium hydroxide, followed by recrystallization in ethanol-water mixtures to isolate the product.
  • Purity Validation : Use gravimetric analysis (e.g., sulfate ion precipitation) and spectroscopic methods (UV-Vis at ~400 nm for nitroso groups) to confirm purity .
    • Data Consideration : Yield optimization requires precise pH control (pH 2–3) during nitrosylation. Impurities like unreacted sulphanilic acid can be minimized via fractional crystallization .

Q. How should researchers assess and mitigate hazards when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : Review analogous ammonium salts (e.g., ammonium sulfide) for reactivity risks. Nitroso compounds may release NOx gases under heat or acidic conditions .
  • Mitigation Strategies :
  • Use fume hoods for synthesis and storage.
  • Implement personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Store in airtight containers away from oxidizers and acids .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and mass spectrometry to confirm functional groups (e.g., nitroso at ~1500 cm<sup>-1</sup> in IR) .
  • Error Analysis : Quantify instrument-specific uncertainties (e.g., NMR baseline noise) and compare with theoretical spectra from computational tools (DFT calculations) .
  • Case Example : If NMR signals for ammonium protons conflict with X-ray crystallography data, conduct variable-temperature NMR to assess dynamic effects or hydrogen bonding .

Q. How can the pH-dependent stability of this compound be systematically evaluated under varying experimental conditions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy over 24–72 hours.
  • Quantify degradation products (e.g., sulfate ions via ion chromatography) .
  • Data Interpretation :
  • Stability Table :
pH RangeHalf-Life (Hours)Major Degradation Pathway
2–4>72Minimal decomposition
7–912–24Hydrolysis of nitroso group
>10<6Ammonia release
  • Mechanistic Insight : Instability at alkaline pH arises from deprotonation of the ammonium group, accelerating nitroso hydrolysis .

Q. What strategies are effective in reconciling discrepancies between theoretical and experimental solubility data for this compound?

  • Methodological Answer :

  • Controlled Experiments : Measure solubility in polar solvents (water, DMSO) using gravimetric methods at 25°C and 40°C. Compare with COSMO-RS or Hansen solubility parameter predictions .
  • Error Source Analysis :
  • Account for polymorphic forms (e.g., hydrate vs. anhydrous) via XRD.
  • Adjust for ionic strength effects using activity coefficients (Debye-Hückel equation) .
  • Case Study : If experimental solubility in methanol exceeds predictions, investigate solvent-clustering effects via molecular dynamics simulations .

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